molecular formula C8H16 B3329025 1-Octene-1,1-D2 CAS No. 54439-94-0

1-Octene-1,1-D2

Cat. No.: B3329025
CAS No.: 54439-94-0
M. Wt: 114.22 g/mol
InChI Key: KWKAKUADMBZCLK-DICFDUPASA-N
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Description

1-Octene-1,1-D2 is a deuterated form of 1-octene, an organic compound with the formula CH3(CH2)5CH=CD2. This compound is a higher olefin and alpha-olefin, meaning the double bond is located at the alpha (primary) position, which endows it with higher reactivity and useful chemical properties . It is a colorless liquid and is used extensively in the chemical industry.

Mechanism of Action

In the hydroboration-oxidation reaction, 1-Octene is converted to 1-Octanol . This reaction is highly water sensitive and care must be taken during the first step of the reaction not to let air (which contains water vapor) into the reaction mixture .

Safety and Hazards

1-Octene is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research into the synthesis of 1-Octene from carbohydrates via ethenolysis of rhamnolipids . This study shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .

Preparation Methods

1-Octene-1,1-D2 can be synthesized through several methods:

Chemical Reactions Analysis

1-Octene-1,1-D2 undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as chromium and nickel.

Properties

IUPAC Name

1,1-dideuteriooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKAKUADMBZCLK-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=CCCCCCC)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
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16 mmol
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450 g
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Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
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Palmitoleic acid
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[Compound]
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ethyl esters
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Palmitoleic acid
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[Compound]
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α-olefins
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octene-1,1-D2
Reactant of Route 2
1-Octene-1,1-D2
Reactant of Route 3
1-Octene-1,1-D2
Reactant of Route 4
1-Octene-1,1-D2
Reactant of Route 5
1-Octene-1,1-D2
Reactant of Route 6
1-Octene-1,1-D2

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